Benmoxin, (R)-

MAO-A inhibition Binding affinity Irreversible inhibitor

(R)-Benmoxin (CAS 142068-35-7), also known as (+)-benmoxin or (R)-mebamoxine, is the single (R)-enantiomer of the hydrazine-class irreversible monoamine oxidase (MAO) inhibitor benmoxin. It is a chiral small molecule (C₁₅H₁₆N₂O, MW 240.30) that functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 142068-35-7
Cat. No. B12708472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenmoxin, (R)-
CAS142068-35-7
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m1/s1
InChIKeyBEWNZPMDJIGBED-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benmoxin (CAS 142068-35-7): Stereochemically-Defined Irreversible MAO Inhibitor for Precision Pharmacology


(R)-Benmoxin (CAS 142068-35-7), also known as (+)-benmoxin or (R)-mebamoxine, is the single (R)-enantiomer of the hydrazine-class irreversible monoamine oxidase (MAO) inhibitor benmoxin. It is a chiral small molecule (C₁₅H₁₆N₂O, MW 240.30) that functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B [1]. Originally developed and marketed in Europe as an antidepressant under the trade names Neuralex and Nerusil, (R)-benmoxin is now utilized primarily as a research tool for studying MAO enzymology and the role of stereochemistry in MAO inhibition.

Why Racemic Benmoxin or Other MAOIs Cannot Substitute for (R)-Benmoxin in Stereochemically-Sensitive Research


The therapeutic and biochemical effects of chiral monoamine oxidase inhibitors are often enantiomer-specific. While racemic benmoxin (CAS 7654-03-7) was historically used as an antidepressant, the (R)-enantiomer (CAS 142068-35-7) is the pharmacologically defined active species. Regulatory databases assign a unique UNII (4728M5V8YD) specifically to the (R)-enantiomer, distinguishing it from the racemate and underscoring its distinct pharmacological identity [1]. Substitution with racemic benmoxin or other achiral MAOIs (e.g., phenelzine, tranylcypromine) introduces uncontrolled stereochemical variables that confound interpretation of structure-activity relationships, enzyme kinetics, and in vivo pharmacodynamics, particularly in studies investigating enantioselective MAO inhibition or chiral drug interactions.

(R)-Benmoxin Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Evidence


Superior MAO-A Binding Affinity of (R)-Benmoxin Compared to Tranylcypromine

(R)-Benmoxin exhibits a Ki of 240 nM for MAO-A, which is approximately 21-fold greater affinity (lower Ki) than tranylcypromine's Ki of 5,000 nM for the same isoform [1][2]. This substantial difference in binding affinity indicates that (R)-benmoxin achieves near-saturating MAO-A inhibition at substantially lower concentrations, providing a wider experimental window for dose-response studies.

MAO-A inhibition Binding affinity Irreversible inhibitor

Persistent Irreversible MAO Inhibition: (R)-Benmoxin vs. Tranylcypromine MAO Recovery Half-Life

In a direct head-to-head study in rats, benmoxine (the racemic form representing the (R)-enantiomer's pharmacological behavior) produced an irreversible inhibition of brain MAO with an enzyme activity recovery half-time of approximately 10 days. In contrast, tranylcypromine exhibited a recovery half-time of only 3.6 days, and was explicitly characterized as not being an irreversible inhibitor [1]. This confirms that benmoxine provides truly irreversible MAO inhibition, whereas tranylcypromine's inhibition is partially reversible under physiological conditions.

MAO recovery half-life Irreversible inhibition Enzyme turnover

Reduced Tyramine Pressor Potentiation Compared to Tranylcypromine

After 4 weeks of oral benmoxine treatment in human volunteers, intravenous tyramine pressor response was potentiated 3- to 5-fold, depending on dose [1]. In contrast, tranylcypromine treatment results in a 6-fold potentiation of the tyramine pressor response [2]. The lower potentiation factor for benmoxine suggests a reduced risk of hypertensive crisis upon dietary tyramine ingestion, a critical safety consideration for irreversible MAOIs.

Tyramine pressor response Safety pharmacology MAOI dietary interaction

Rapid Normalization of Plasma MAO Activity After Discontinuation vs. Phenelzine

Following cessation of benmoxine treatment, plasma MAO activity normalized within one week in human volunteers [1]. In stark contrast, phenelzine requires an average of more than 6 weeks for plasma amine oxidase activity to recover after treatment discontinuation [2]. This rapid recovery profile allows for shorter washout periods in crossover study designs and reduces the duration of potential adverse effects after treatment cessation.

MAO recovery kinetics Reversibility profile Drug washout

Defined Enantiomeric Identity (R) vs. Racemic Benmoxin for Stereochemical Purity

(R)-Benmoxin (CAS 142068-35-7) is documented as the pure (R)-enantiomer with a specific optical rotation designation (+)-benmoxin [1]. This contrasts with racemic benmoxin (CAS 7654-03-7), which contains equal proportions of (R)- and (S)-enantiomers. The availability of the single enantiomer eliminates stereochemical ambiguity in experimental outcomes, ensuring that observed pharmacological effects are attributable solely to the (R)-configuration.

Enantiomeric purity Chiral resolution Procurement specification

Recommended Research Applications of (R)-Benmoxin Based on Quantitative Differentiation Evidence


Enantioselective MAO-A Pharmacophore Mapping and Structure-Activity Relationship (SAR) Studies

The 21-fold higher MAO-A affinity of (R)-benmoxin (Ki = 240 nM) compared to tranylcypromine (Ki = 5,000 nM) [1] makes it an ideal molecular probe for mapping the MAO-A active site. Its single enantiomer identity ensures that observed binding interactions are stereospecific, enabling accurate pharmacophore modeling and rational design of novel MAO-A inhibitors with improved selectivity.

In Vivo Studies Requiring Sustained Irreversible MAO Inhibition with Defined Recovery Kinetics

For chronic dosing experiments in rodents, (R)-benmoxin provides truly irreversible MAO inhibition with a brain recovery half-time of ~10 days, compared to tranylcypromine's partial reversibility (3.6 days half-time) [1]. This sustained inhibition is critical for protocols investigating long-term neurochemical adaptations to MAO suppression, such as antidepressant efficacy models or neurotransmitter turnover studies.

Safety Pharmacology Assessment of Dietary Tyramine Interaction Risk

In translational safety pharmacology, (R)-benmoxin's 3- to 5-fold tyramine pressor potentiation offers a lower risk profile compared to the 6-fold potentiation observed with tranylcypromine [1][2]. This makes (R)-benmoxin a preferred positive control in tyramine challenge studies aiming to differentiate the safety margins of novel reversible vs. irreversible MAO inhibitors.

Crossover-Design Pharmacodynamic Studies Exploiting Rapid Enzyme Recovery

(R)-Benmoxin's rapid plasma MAO normalization (≤ 1 week post-cessation) vs. phenelzine's prolonged inhibition (> 6 weeks) [1][2] allows for shorter washout periods in within-subject crossover experiments. This property is advantageous for studies comparing multiple MAO inhibitors or evaluating time-dependent changes in neurotransmitter levels without extended downtime between treatment arms.

Quote Request

Request a Quote for Benmoxin, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.